A Comprehensive Technical Guide to the Physical Properties of 3-(Methylamino)propanoic Acid Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of 3-(Methylamino)propanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)propanoic acid hydrochloride, also known as N-Methyl-β-alanine hydrochloride, is a derivative of the β-amino acid, β-alanine. Its structural similarity to endogenous molecules and its potential as a building block in the synthesis of more complex molecules make it a compound of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation development, and quality control. This guide provides a detailed overview of the key physical characteristics of 3-(Methylamino)propanoic acid hydrochloride, the methodologies for their determination, and the scientific principles underpinning these techniques.
Core Physical Properties
A summary of the key physical and chemical identifiers for 3-(Methylamino)propanoic acid hydrochloride is presented below. It is important to note that while some properties have been experimentally determined for the parent compound, 3-(methylamino)propanoic acid, specific experimental data for the hydrochloride salt can be limited. In such cases, expected properties based on the structure and general chemical principles are discussed.
| Property | Value/Information | Source |
| Chemical Name | 3-(Methylamino)propanoic acid hydrochloride | IUPAC |
| Synonyms | N-Methyl-β-alanine hydrochloride | [1] |
| CAS Number | 65845-56-9 | [2] |
| Molecular Formula | C₄H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 139.58 g/mol | [3][4][5] |
| Appearance | Expected to be a white to off-white solid. | General knowledge |
| Melting Point | Not experimentally determined for the hydrochloride salt. The non-hydrochloride form, 3-(Methylamino)propanoic acid, has a melting point of 164-166 °C.[6] The hydrochloride salt is expected to have a different, likely higher, melting point. | [6] |
| Boiling Point | Decomposes before boiling at atmospheric pressure. | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. The presence of the hydrochloride salt enhances aqueous solubility compared to the free amino acid. | General chemical principles |
Experimental Methodologies and Scientific Rationale
The determination of the physical properties of a compound like 3-(Methylamino)propanoic acid hydrochloride requires a suite of analytical techniques. The choice of method is dictated by the nature of the property being investigated and the required precision.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase.
Experimental Protocol: Capillary Melting Point Method
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Sample Preparation: A small amount of finely powdered, dry 3-(Methylamino)propanoic acid hydrochloride is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a digital temperature sensor.
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Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
Causality Behind Experimental Choices:
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Fine Powder: Using a finely powdered sample ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point range.
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Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the sample and the thermometer to remain in equilibrium, ensuring an accurate reading. Rapid heating can lead to a reading that is higher than the true melting point.
Figure 1: Workflow for Melting Point Determination. This diagram illustrates the key steps and the rationale behind them for an accurate melting point measurement.
Solubility Assessment
Solubility is a crucial parameter in drug development, influencing bioavailability and formulation strategies. The hydrochloride salt of an amino acid is generally more water-soluble than the free form due to the ionic nature of the salt.
Experimental Protocol: Equilibrium Solubility Method
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Sample Preparation: An excess amount of 3-(Methylamino)propanoic acid hydrochloride is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
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Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the clear filtrate is then analyzed by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after derivatization, or gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved solute.
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Data Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L) at the specified temperature.
Causality Behind Experimental Choices:
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Excess Solid: The presence of excess solid ensures that the solution is saturated, which is the definition of equilibrium solubility.
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Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and meaningful solubility data.
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Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium, where the rate of dissolution equals the rate of precipitation.
Figure 2: Workflow for Equilibrium Solubility Determination. This diagram outlines the process for accurately measuring the solubility of a compound.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, connectivity, and stereochemistry. For 3-(Methylamino)propanoic acid hydrochloride, the ¹H NMR spectrum would be expected to show signals corresponding to the methyl, methylene, and amine protons.
Expected ¹H NMR Spectral Features:
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Methyl Group (-CH₃): A singlet or a doublet (if coupled to the N-H proton) in the upfield region of the spectrum.
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Methylene Groups (-CH₂-): Two distinct signals, likely triplets, corresponding to the two methylene groups in the propanoic acid backbone. The methylene group adjacent to the carboxylic acid will be more deshielded (further downfield) than the methylene group adjacent to the nitrogen atom.
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Amine Proton (N-H): A broad signal that may be exchangeable with deuterium oxide (D₂O). Its chemical shift can be variable and dependent on concentration and solvent.
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Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift, which will also be exchangeable with D₂O.
Self-Validating Protocol for ¹H NMR:
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Sample Preparation: Dissolve a few milligrams of 3-(Methylamino)propanoic acid hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
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Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer.
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Internal Standard: Add a small amount of a known internal standard (e.g., TMS or a suitable water-soluble standard like DSS) for accurate chemical shift referencing.
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Deuterium Exchange: To confirm the identity of the N-H and O-H protons, a drop of D₂O can be added to the NMR tube, and the spectrum re-acquired. The signals corresponding to these protons will disappear or significantly decrease in intensity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 3-(Methylamino)propanoic acid hydrochloride would display characteristic absorption bands for the carboxylic acid, amine salt, and alkyl groups.
Expected FT-IR Absorption Bands:
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O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹.[7]
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N-H Stretch (Ammonium Salt): A broad absorption in the region of 3000-2800 cm⁻¹, often appearing as multiple bands.
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C-H Stretch (Alkyl): Sharp absorption bands in the region of 3000-2850 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1730-1700 cm⁻¹.[8]
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N-H Bend (Ammonium Salt): A medium to strong absorption band around 1600-1500 cm⁻¹.
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C-O Stretch (Carboxylic Acid): A medium absorption band in the region of 1300-1200 cm⁻¹.
Self-Validating Protocol for FT-IR:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
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Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
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Sample Spectrum: Acquire the spectrum of the sample.
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Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The presence of the expected characteristic peaks validates the identity of the functional groups.
Figure 3: Logical Relationship of Spectroscopic Techniques. This diagram shows how ¹H NMR and FT-IR spectroscopy provide complementary information for the structural elucidation of 3-(Methylamino)propanoic acid hydrochloride.
Conclusion
References
-
3-(Methylamino)propanoic Acid | CAS#:2679-14-3 | Chemsrc. (n.d.). Retrieved from [Link]
-
3-(Methylamino)propanoic acid hydrochloride | C4H10ClNO2 | CID 45791941 - PubChem. (n.d.). Retrieved from [Link]
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Melting Point Determination. (n.d.). Retrieved from [Link]
-
Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016). Retrieved from [Link]
-
Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. (2006). Retrieved from [Link]
-
Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2005). Retrieved from [Link]
-
N-methyl-beta-alanine hydrochloride. (n.d.). Retrieved from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Retrieved from [Link]
-
IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from [Link]
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